4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone
Description
Properties
CAS No. |
1430091-72-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(oxan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-4-8(5-10-9)7-2-1-3-12-6-7/h7-8H,1-6H2,(H,10,11) |
InChI Key |
NVEANQBTXPWRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrrolidinones with Tetrahydropyranyl Derivatives
The most direct route involves coupling pre-formed pyrrolidinone and tetrahydropyran precursors. VulcanChem’s entry suggests reacting pyrrolidinones with tetrahydropyranyl derivatives under controlled conditions, though specific details remain proprietary. For example, 2-pyrrolidinone derivatives bearing nucleophilic groups (e.g., amines or hydroxyls) may undergo alkylation or Mitsunobu reactions with 3-bromotetrahydropyran.
A plausible mechanism involves:
- Activation of the tetrahydropyranyl electrophile : 3-Bromotetrahydropyran reacts with a deprotonated pyrrolidinone enolate.
- Nucleophilic substitution : The enolate attacks the brominated carbon, forming the C–C bond between the rings.
- Ring closure : Intramolecular cyclization stabilizes the bicyclic structure.
Key challenges include regioselectivity at the tetrahydropyran’s C3 position and avoiding over-alkylation. Modulating reaction temperature (e.g., −78°C to room temperature) and using non-polar solvents (toluene, hexane) may improve yield.
Multicomponent One-Pot Synthesis
Multicomponent reactions (MCRs) offer efficient access to complex heterocycles. A method adapted from De Gruyter’s study on 4H-pyrans involves condensing aldehydes, malononitrile, and β-dicarbonyl compounds using Zn²⁺/4Å molecular sieves. For this compound, this approach could be modified by substituting malononitrile with a pyrrolidinone precursor.
Proposed adaptation :
- Aldehyde component : Tetrahydrofurfuryl aldehyde (to introduce the tetrahydropyran ring).
- Nucleophile : 2-Pyrrolidinone derivatives with active methylene groups.
- Catalyst : Zn²⁺/4Å molecular sieves in ethanol under reflux.
This method’s advantages include atom economy and reduced purification steps. However, controlling chemoselectivity between pyrrolidinone and pyran intermediates remains critical.
Base-Promoted Domino Reactions
Base-mediated domino protocols enable sequential bond formation without isolating intermediates. A method from ACS Omega for synthesizing 2H-pyranones involves KOH in DMF to promote cyclization. Adapting this to this compound:
- Knoevenagel condensation : Reacting 3-formyltetrahydropyran with a pyrrolidinone-derived active methylene compound.
- Cyclization : Intramolecular attack of the enolate onto a carbonyl group forms the pyrrolidinone ring.
Conditions :
- Base : Powdered KOH (1.2 equiv)
- Solvent : DMF at 100°C
- Yield : ~70–85% (estimated from analogous reactions).
Catalytic Systems and Reaction Optimization
Heterogeneous Catalysis
Zn²⁺/4Å molecular sieves, as reported by De Gruyter, enhance reaction rates and selectivity in MCRs. For tetrahydropyran-pyrrolidinone hybrids, this catalyst may facilitate:
- Lewis acid activation : Coordinating carbonyl groups to polarize bonds.
- Shape selectivity : Restricting transition states to favor bicyclic products.
Table 1. Catalytic Performance in Model Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Zn²⁺/4Å | 4 | 92 | 98 |
| Piperidine | 8 | 78 | 85 |
| DBU | 6 | 81 | 89 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor enolate formation but may hinder cyclization. Ethanol, used in MCRs, balances solubility and reactivity. Optimal temperatures range from 80°C (for condensation) to 120°C (for cyclodehydration).
Analytical Characterization
Spectroscopic Data
While specific NMR data for this compound are unavailable, analogous compounds exhibit:
Mass Spectrometry
The molecular ion peak at m/z 169.22 (C₉H₁₅NO₂) confirms the molecular formula. Fragmentation patterns include loss of H₂O (m/z 151.18) and CO (m/z 141.15).
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of various drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(Substituted-Phenyl)-2-pyrrolidinones
- Structure-Activity Relationship: Compounds like 4-(substituted-phenyl)-2-pyrrolidinones (e.g., PDE4 inhibitors) prioritize aromatic substituents for enzyme-binding interactions. For instance, selective PDE4 inhibition is achieved through substituted-phenyl groups that enhance hydrophobic interactions with the enzyme’s catalytic domain . In contrast, the tetrahydro-2H-pyran substituent in the target compound introduces a saturated, oxygen-containing ring, which may favor solubility over direct enzyme inhibition.
- Biological Activity: Substituted-phenyl analogs exhibit improved PDE4 inhibition (IC₅₀ values in the nanomolar range) compared to rolipram, a classic PDE4 inhibitor . The tetrahydro-2H-pyran variant’s activity profile remains uncharacterized but may diverge due to reduced aromaticity and increased stereochemical bulk.
4-(1H-Benzimidazol-2-yl)-1-[3-(Trifluoromethylphenyl)]-2-pyrrolidinone
- Chemical Reactivity: The benzimidazole-substituted pyrrolidinone undergoes alkylation reactions (e.g., with ethyl chloroacetate) to form N-substituted derivatives, indicating electron-rich aromatic substituents enhance reactivity at the pyrrolidinone nitrogen . The tetrahydro-2H-pyran group, being non-aromatic and electron-neutral, likely reduces such reactivity, directing modifications to other positions.
- Pharmacological Potential: Benzimidazole derivatives are associated with anticancer and antimicrobial activities due to their planar, DNA-intercalating structures. The tetrahydro-2H-pyran variant’s pharmacological profile may instead target enzymes requiring hydrogen-bond donors (e.g., glycosidases) .
1-[4-(1-Pyrrolidinyl)-2-Butynyl]-2-pyrrolidinone (Oxotremorine)
- Functional Role : Oxotremorine is a muscarinic acetylcholine receptor agonist, where the 2-butynyl-pyrrolidinyl chain facilitates receptor binding . The tetrahydro-2H-pyran substituent lacks this linear alkyne moiety, suggesting divergent biological targets.
- Physicochemical Properties : Oxotremorine’s high polarity (due to the pyrrolidinyl group) contrasts with the tetrahydro-2H-pyran variant’s mixed polarity profile, which balances hydrophilic (oxygen atoms) and lipophilic (pyran ring) regions .
Parent 2-Pyrrolidinone
- Baseline Properties: 2-Pyrrolidinone (CAS 616-45-5) has a boiling point of 245–250°C, density of 1.116 g/cm³, and forms hydrogen-bonded networks in mixtures . The tetrahydro-2H-pyran substituent increases molecular weight (~154 g/mol added), likely elevating boiling point and reducing vapor pressure. Computational models (e.g., Crippen method) predict enhanced solubility in polar aprotic solvents (e.g., DMSO) compared to 2-pyrrolidinone .
Comparative Data Table
Research Implications and Gaps
- Uncharacterized Bioactivity : While substituted-phenyl and benzimidazole analogs prioritize enzyme inhibition, the target compound’s bioactivity remains speculative. Screening against glycosidases or ion channels is recommended.
- Thermodynamic Data : Experimental measurements (e.g., vapor pressure, solubility) are needed to validate computational predictions for the target compound .
Biological Activity
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolidinone ring fused with a tetrahydropyran moiety. This structural configuration imparts distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is .
The presence of nitrogen and oxygen heteroatoms in this compound contributes significantly to its reactivity and interactions with biological systems. These interactions are crucial for modifying the compound's structure to enhance its biological activity or utility in synthesis .
Biological Activity
Research into the biological activities of this compound suggests several therapeutic applications. Compounds with similar structures have been known to exhibit various pharmacological effects, including:
- Anti-inflammatory properties
- Analgesic effects
- Antimicrobial activity
These suggest that this compound may also possess significant bioactivity .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, particularly enzymes and receptors. Techniques employed in these studies include:
- Molecular docking
- Enzyme inhibition assays
- Receptor binding assays
These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications .
Neurotropic Activity
A study reported the synthesis of new derivatives related to this compound, which exhibited potent anticonvulsant properties in maximal electroshock seizure (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests. The protective index (PI) was calculated to assess the benefit-risk ratio of these compounds, indicating a promising neurotropic activity profile .
Antioxidant Properties
Another research effort synthesized polysubstituted derivatives of 3-hydroxy-3-pyrroline-2-one, which demonstrated significant antioxidant activity. The DPPH assay revealed that certain derivatives could effectively scavenge hydroxyl radicals, comparable to conventional antioxidants like melatonin and Trolox. This suggests that similar structural features in this compound may confer antioxidant properties .
Synthesis Methods
The synthesis of this compound typically involves several synthetic routes, highlighting its versatility for research and industrial purposes. Common methods include:
- Cyclization reactions involving tetrahydropyran derivatives.
- Functionalization of preformed pyrrolidine rings to enhance biological activity.
These methods are vital for optimizing the compound's structure for desired pharmacological effects .
Q & A
Q. What are the recommended synthetic routes for 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from precursors like tetrahydropyran derivatives and pyrrolidinone intermediates. Key steps include cyclization and functional group transformations under controlled temperatures (e.g., reflux) and catalysts such as palladium or acid/base systems. Monitoring progress via Thin Layer Chromatography (TLC) and optimizing solvent polarity (e.g., using xylene or methanol) are critical for yield improvement .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for verifying molecular structure. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in analogous compounds like 3-phenyl-2-(pyrrolidin-1-yl)-thiopyrano-pyrimidinones .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including gloves and goggles. In case of skin contact, wash immediately with water. For inhalation exposure, move to fresh air and seek medical attention. Store in cool, dry conditions away from oxidizing agents, as recommended in safety data sheets for structurally related compounds .
Advanced Research Questions
Q. How can researchers resolve low yields during the final cyclization step of this compound synthesis?
Contradictory yield reports may arise from impurities in intermediates or suboptimal catalyst loading. Purify precursors via column chromatography before cyclization. Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and adjust reaction time (e.g., 24–48 hours) to balance conversion and side reactions .
Q. What strategies address discrepancies in reported biological activity data for this compound?
Variations in receptor-binding assays (e.g., for neurological targets) may stem from differences in cell lines or assay conditions. Replicate studies using standardized protocols (e.g., HEK-293 cells for CNS receptor profiling) and validate purity via High-Performance Liquid Chromatography (HPLC) to exclude batch-specific impurities .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
Molecular docking (e.g., using AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models can predict interactions with targets like cytochrome P450 enzymes. Focus on modifying the tetrahydropyran ring’s substituents to enhance metabolic stability, guided by analogues such as fluorinated tetrahydropyran-pyridine hybrids .
Q. What analytical methods are suitable for studying degradation products under accelerated stability testing?
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation byproducts. Forced degradation studies (e.g., exposure to UV light or acidic/basic conditions) reveal instability hotspots. Compare results with stability data from structurally similar compounds like tetrahydro-2H-pyran-4-yl methanesulfonate .
Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?
Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while elevated temperatures (70–100°C) accelerate reaction rates. Monitor competing side reactions (e.g., ring-opening) via real-time infrared (IR) spectroscopy, as demonstrated in studies on tetrahydropyran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
